molecular formula C15H13ClO3 B2809995 2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid CAS No. 125721-51-9

2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid

Cat. No.: B2809995
CAS No.: 125721-51-9
M. Wt: 276.72
InChI Key: YBTGRZNGHUSBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid is an organic compound with a molecular formula of C15H13ClO3 This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to an acetic acid moiety

Scientific Research Applications

2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be utilized in the development of advanced materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenol and 4-methoxybenzyl chloride.

    Etherification: 4-chlorophenol is reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form 4-[(4-chlorophenyl)methoxy]benzyl chloride.

    Acetylation: The intermediate product is then subjected to acetylation using acetic anhydride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-Bromophenyl)methoxy]phenyl}acetic acid
  • 2-{4-[(4-Fluorophenyl)methoxy]phenyl}acetic acid
  • 2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid

Uniqueness

2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methoxy]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c16-13-5-1-12(2-6-13)10-19-14-7-3-11(4-8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTGRZNGHUSBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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